molecular formula C22H29N3O6S B11152739 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11152739
M. Wt: 463.5 g/mol
InChI Key: NVWOWCHZLBMRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of sulfur, oxygen, nitrogen, and carbon atoms arranged in a unique configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the piperidine and pyrrolidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, amines, and carbonyl compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional oxygen atoms or modify existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, “this compound” may be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide” include other heterocyclic compounds with sulfur, oxygen, and nitrogen atoms. Examples include:

    Thiophene derivatives: Compounds containing a thiophene ring with various substituents.

    Piperidine derivatives: Compounds containing a piperidine ring with various functional groups.

    Pyrrolidinone derivatives: Compounds containing a pyrrolidinone ring with different substituents.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H29N3O6S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H29N3O6S/c1-31-19-4-2-18(3-5-19)25-13-16(12-20(25)26)22(28)24-9-6-15(7-10-24)21(27)23-17-8-11-32(29,30)14-17/h2-5,15-17H,6-14H2,1H3,(H,23,27)

InChI Key

NVWOWCHZLBMRBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.